7-(2-(Dimethylamino)ethyl)-3-propyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2-(Dimethylamino)ethyl)-3-propyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of organic molecules Purines are heterocyclic aromatic compounds that play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(Dimethylamino)ethyl)-3-propyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
7-(2-(Dimethylamino)ethyl)-3-propyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
7-(2-(Dimethylamino)ethyl)-3-propyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-(Dimethylamino)ethyl)-3-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets within the cell. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: Used in the treatment of respiratory diseases.
Adenine: A fundamental component of nucleic acids.
Uniqueness
7-(2-(Dimethylamino)ethyl)-3-propyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its efficacy and selectivity in various applications compared to other purine derivatives.
Properties
CAS No. |
78146-58-4 |
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Molecular Formula |
C12H19N5O2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
7-[2-(dimethylamino)ethyl]-3-propylpurine-2,6-dione |
InChI |
InChI=1S/C12H19N5O2/c1-4-5-17-10-9(11(18)14-12(17)19)16(8-13-10)7-6-15(2)3/h8H,4-7H2,1-3H3,(H,14,18,19) |
InChI Key |
UUXFMBCDKMCXIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=O)NC1=O)N(C=N2)CCN(C)C |
Origin of Product |
United States |
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